molecular formula C8H9N2O3S- B1237220 Acetyl[(4-aminophenyl)sulfonyl]azanide

Acetyl[(4-aminophenyl)sulfonyl]azanide

Cat. No. B1237220
M. Wt: 213.24 g/mol
InChI Key: SKIVFJLNDNKQPD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfacetamide(1-) is an organic nitrogen anion that is the conjugate base of sulfacetamide arising from deprotonation of the N-acylsulfonamide function. It is a conjugate base of a sulfacetamide.

Scientific Research Applications

Immunogen Preparation

Acetyl[(4-aminophenyl)sulfonyl]azanide, as part of the compound 2[(4-aminophenyl)sulfonyl]-ethyl hydrogen sulfate, has been investigated for its potential in coupling polysaccharides to protein carriers. This approach is aimed at preparing artificial immunogens with polysaccharide specificity, which could be significant in vaccine development and immunotherapy (Himmelspach & Wrede, 1971).

Sulfonyl Azides in Organic Synthesis

Sulfonyl azides, including this compound, play a critical role as reagents in organic synthesis. They are utilized for diazo transfer to carbonyl compounds, which is a key step in the synthesis of a variety of organic compounds, including a-amino acid derivatives. This application is crucial for developing pharmaceuticals and complex organic molecules (Katritzky, Widyan, & Gyanda, 2008).

Formation of Sulfonyl Triazoles

In a study exploring the reaction of acetylides with sulfonyl azides, it was found that this compound could selectively form 1,5-substituted sulfonyl triazoles. This discovery provides access to regioisomeric products compared to traditional methods, expanding the toolkit available for synthetic chemists (Meza-Aviña et al., 2011).

Antibacterial and Anticancer Research

Compounds derived from this compound have been studied for their antibacterial and antitumor properties. For instance, the Schiff bases derived from sulfanilamides show potential in antimicrobial applications (Salehi et al., 2016). Furthermore, derivatives of this compound have been explored for their antitumor activity, indicating its potential in cancer therapy (Xing et al., 2020).

properties

Molecular Formula

C8H9N2O3S-

Molecular Weight

213.24 g/mol

IUPAC Name

(1E)-N-(4-aminophenyl)sulfonylethanimidate

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/p-1

InChI Key

SKIVFJLNDNKQPD-UHFFFAOYSA-M

Isomeric SMILES

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/[O-]

Canonical SMILES

CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetyl[(4-aminophenyl)sulfonyl]azanide
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